2-Phenoxypropanohydrazide

Overview

Description

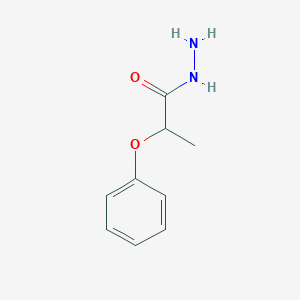

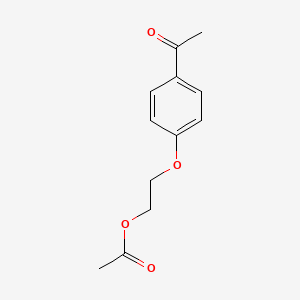

2-Phenoxypropanohydrazide, also known as PHPH, is a chemical compound used in various fields of research and industry. It is a white to off-white crystalline powder with a molecular weight of 214.24 g/mol .

Molecular Structure Analysis

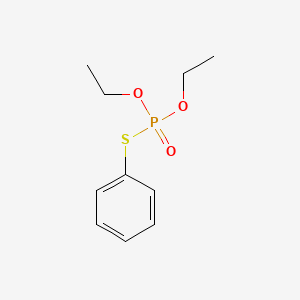

The molecular structure of 2-Phenoxypropanohydrazide is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

2-Phenoxypropanohydrazide is a solid at room temperature. Its molecular weight is 180.21 g/mol . More specific physical and chemical properties are not provided in the search results .Scientific Research Applications

Organic Photodetectors

2-Phenoxypropanohydrazide: may contribute to the development of organic photodetectors due to its phenoxyl radical component, which exhibits semiconducting properties . These photodetectors are crucial in converting light into electrical signals, and the stability of phenoxyl radicals could enhance the performance and longevity of such devices.

Organic Light-Emitting Diodes (OLEDs)

The phenoxyl diradicals derived from compounds like 2-Phenoxypropanohydrazide show promise in OLED applications . Their unique electronic and magnetic properties can potentially lead to more efficient and stable OLEDs, which are used in displays and lighting.

Organic Spintronics

In the field of spintronics, where the spin of electrons is utilized for information processing, 2-Phenoxypropanohydrazide could play a role due to the spin distribution properties of phenoxyl radicals . This could pave the way for new types of memory and logic devices.

Radical Batteries

Phenoxyl diradicals, related to 2-Phenoxypropanohydrazide , offer stability that is beneficial for organic radical batteries (ORBs) . These batteries rely on the reversible redox properties of organic radicals and could benefit from the enhanced stability of phenoxyl diradicals.

Magnetic Materials

The long-distance spin distribution in phenoxyl diradicals makes them suitable for applications in single-molecule magnetic materials . These materials have potential uses in data storage and quantum computing.

Antioxidant Screening

Phenoxy derivatives, including 2-Phenoxypropanohydrazide , have been explored for their antioxidant properties . This application is significant in pharmaceuticals and nutraceuticals, where antioxidants play a crucial role in combating oxidative stress.

Synthesis of Amorphous 2D Materials

The synthesis of two-dimensional amorphous inorganic materials, which have applications in electronics and optoelectronics, could be influenced by the properties of 2-Phenoxypropanohydrazide . Its structural characteristics might aid in the development of these novel materials.

Safety and Hazards

properties

IUPAC Name |

2-phenoxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(9(12)11-10)13-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFLSJRVNIXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327590 | |

| Record name | 2-Phenoxypropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxypropanohydrazide | |

CAS RN |

52094-92-5 | |

| Record name | 2-Phenoxypropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)